2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used to introduce each group. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Scientific Research Applications
Synthetic Pathways and Chemical Properties
The synthesis of novel compounds such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines from precursors like visnaginone and khellinone has been a focus of chemical research. These compounds exhibit various biological activities, including anti-inflammatory and analgesic effects, attributed to their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) selectively (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The structural diversity and potential biological relevance of such molecules underscore their importance in medicinal chemistry and drug design.
Anticancer Activity and Molecular Targeting
The exploration of anticancer properties in newly synthesized molecules, particularly those incorporating 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, has shown promising results. These compounds were tested against a panel of 60 cancer cell lines, revealing their potential for targeting various cancer types. The ability of these molecules to inhibit cancer cell proliferation underscores the significance of designing and synthesizing novel compounds with specific molecular architectures for potential therapeutic applications (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
COX Inhibitory Activities for Anti-inflammatory Purposes
Further investigations into the COX inhibitory activities of synthesized compounds have revealed their potential for treating inflammation. Specifically, derivatives with a 4-methoxyphenyl group have shown strong COX-2 inhibitory activity, indicating their utility in developing anti-inflammatory agents. This research highlights the importance of molecular structure in determining the biological activity of synthetic compounds and their potential applications in creating new anti-inflammatory drugs (Ertas, Biltekin, Berk, Yurttaş, & Demirayak, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used to develop new synthetic methods .
Properties
IUPAC Name |
2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-3-29-17-8-4-14(5-9-17)12-18-20(27)23-21(25-24-18)30-13-19(26)22-15-6-10-16(28-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRGLOXTOBPDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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